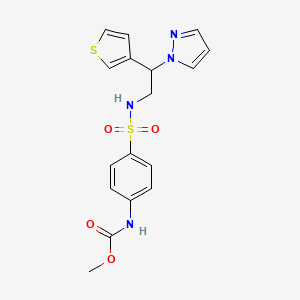
methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a chemically synthesized compound featuring a unique blend of structural elements that confer specific reactivity and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:
Formation of the pyrazole ring: : This usually involves condensation reactions between hydrazine and diketones under controlled conditions.
Incorporation of the thiophene ring: : This might involve the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Sulfamoyl functional group addition: : Achieved through reactions with sulfamoyl chlorides or sulfamic acids.
Attachment to phenylcarbamate: : The final step often involves carbamate formation using phosgene derivatives or carbamoyl chlorides.
Industrial production methods might optimize these steps for higher yields and purity using advanced catalytic systems and continuous flow reactors.
化学反応の分析
Methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate undergoes several types of chemical reactions:
Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide.
Reduction: : Using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitutions can occur, particularly at the sulfur atom, using reagents like alkyl halides.
Hydrolysis: : In acidic or basic conditions, leading to the breakdown of carbamate bonds.
Common products formed include various derivatives where modifications are introduced at the pyrazole, thiophene, or sulfamoyl regions of the molecule.
科学的研究の応用
Chemistry
In chemistry, methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is used as a building block for synthesizing more complex molecular structures due to its versatile reactive sites.
Biology
In biological studies, it serves as a prototype molecule for exploring drug-like properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
Medically, its derivatives are investigated for therapeutic uses such as enzyme inhibition, receptor modulation, and signal transduction interference. These activities are crucial for developing treatments for diseases like cancer, bacterial infections, and inflammatory disorders.
Industry
Industrial applications might include its use in creating advanced materials with specific chemical resistances or as part of specialty coatings and adhesives.
作用機序
The compound exerts its effects through several molecular mechanisms:
Enzyme Inhibition: : By binding to active sites of enzymes, it can inhibit their activity, influencing biochemical pathways.
Receptor Modulation: : It may interact with cellular receptors, altering signal transduction pathways.
Chemical Interactions: : Its reactive functional groups can form stable complexes with biological macromolecules, affecting their function.
類似化合物との比較
Compared to other sulfamoyl- and carbamate-containing compounds, methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to its combined structural motifs:
Similar Compounds
Sulfamethoxazole: : An antibiotic featuring a sulfonamide group.
Carbaryl: : An insecticide with a carbamate structure.
Thiophene-Containing Compounds: : Common in organic electronics due to their conductive properties.
This distinct combination of pyrazole, thiophene, sulfamoyl, and carbamate units in a single molecule enhances its versatility and potential across various scientific and industrial domains.
特性
IUPAC Name |
methyl N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-25-17(22)20-14-3-5-15(6-4-14)27(23,24)19-11-16(13-7-10-26-12-13)21-9-2-8-18-21/h2-10,12,16,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXSZFIKIXAHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)
![N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2794719.png)

![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)



![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2794726.png)
![5-(3,4-dichlorophenyl)-2-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2794727.png)


![1-(naphthalen-1-yl)-3-phenyl-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2794731.png)

